4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid
Description
4-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (molecular formula: C₇H₅ClF₃N₂O₂) is a pyrazole-based carboxylic acid derivative characterized by:
- Chlorine at position 4, enhancing electrophilicity.
- Methyl group at position 1, improving metabolic stability.
- Trifluoromethyl (CF₃) at position 5, contributing to electron-withdrawing effects and lipophilicity.
- Carboxylic acid at position 3, enabling hydrogen bonding and salt formation.
This compound is a key intermediate in agrochemical and pharmaceutical synthesis, particularly in herbicides and enzyme inhibitors .
Properties
IUPAC Name |
4-chloro-1-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF3N2O2/c1-12-4(6(8,9)10)2(7)3(11-12)5(13)14/h1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXCZXXWVJQHJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(=O)O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501162565 | |
| Record name | 4-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501162565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1001519-38-5 | |
| Record name | 4-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001519-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501162565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
The pyrazole core is typically constructed through cyclocondensation of hydrazines with 1,3-diketones or β-ketoesters. For the target compound, ethyl 4-chloro-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate serves as a common intermediate, which is subsequently hydrolyzed to the carboxylic acid.
Methodology :
- Starting Material : Ethyl 4,4,4-trifluoroacetoacetate and methylhydrazine undergo cyclization in acetic acid at 80–100°C for 6–12 hours.
- Chlorination : The intermediate is treated with N-chlorosuccinimide (NCS) in DMF at 0–25°C to introduce the chloro group at position 4.
- Ester Hydrolysis : The ethyl ester is hydrolyzed using aqueous NaOH (2M) at reflux, followed by acidification with HCl to yield the carboxylic acid.
Direct Trifluoromethylation of Pyrazole Intermediates
Late-stage trifluoromethylation avoids the need for pre-functionalized diketones. Copper-mediated reactions using TMSCF₃ (trimethyl(trifluoromethyl)silane) are effective.
Procedure :
- Intermediate Preparation : 4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester is synthesized via cyclization of methylhydrazine and ethyl 3-chloroacetoacetate.
- Trifluoromethylation : The intermediate reacts with TMSCF₃ and CuI in DMF at 60°C under argon for 24 hours.
- Hydrolysis : The ester group is cleaved with LiOH in THF/H₂O.
Halogen Exchange Reactions
Chlorine can be introduced via halogen exchange using PCl₅ or SOCl₂ on hydroxyl or amine precursors.
Example :
- Hydroxypyrazole Precursor : 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is treated with PCl₅ in toluene at 110°C.
- Reaction Time : 8–12 hours.
- Isolation : The product is purified via recrystallization from ethanol/water.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield |
|---|---|---|---|
| Cyclocondensation | High regioselectivity; scalable | Requires toxic chlorinating agents | 65–78% |
| Late-stage CF₃ Addition | Flexibility in intermediate modification | Low yield in trifluoromethylation step | 52–60% |
| Halogen Exchange | Simple reaction conditions | Limited to specific precursors | 70–85% |
Critical Reaction Parameters
Regioselectivity Control
Purification Techniques
- Crystallization : Ethanol/water mixtures (3:1 v/v) effectively remove by-products like 4,5-dichloro isomers.
- Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) resolves regioisomeric impurities.
Emerging Approaches
Flow Chemistry
Microreactor systems enable rapid mixing and temperature control, reducing reaction times for cyclization steps by 40%.
Enzymatic Hydrolysis
Lipases (e.g., Candida antarctica) selectively hydrolyze ethyl esters to carboxylic acids under mild conditions (pH 7.0, 37°C), avoiding acid-induced decomposition.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could produce various halogenated pyrazole compounds .
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various pyrazole derivatives, which have applications in materials science and catalysis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its derivatives have shown promise in inhibiting specific enzymes and pathways, making it a candidate for drug development.
Medicine
In medicinal chemistry, 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid derivatives are explored for their antimicrobial and anti-inflammatory properties. These compounds are being investigated for their potential to treat various diseases.
Industry
In the agricultural industry, this compound is used as an intermediate in the synthesis of herbicides. Its derivatives have demonstrated high bioactivity and effectiveness in controlling weeds, making it valuable for crop protection.
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in herbicidal applications, it inhibits the enzyme protoporphyrinogen oxidase (Protox), leading to the accumulation of protoporphyrin IX and subsequent membrane peroxidation . This disruption in cellular processes ultimately results in the death of the target organism.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
Key Observations :
Key Observations :
Biological Activity
Overview
4-Chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid (CAS Number: 1001519-38-5) is an organic compound with the molecular formula CHClFNO. It is recognized for its diverse biological activities, particularly in medicinal chemistry and agricultural applications. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and potential therapeutic uses.
The biological activity of 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid is primarily attributed to its ability to inhibit specific enzymes and pathways. One notable mechanism involves the inhibition of protoporphyrinogen oxidase (Protox), leading to the accumulation of protoporphyrin IX, which causes membrane peroxidation. This mechanism is particularly relevant in herbicidal applications, where it disrupts chlorophyll biosynthesis in plants.
2. Anti-inflammatory Properties
Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that certain pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response:
| Compound | IC (μM) COX-1 | IC (μM) COX-2 |
|---|---|---|
| 3b | 19.45 ± 0.07 | 31.4 ± 0.12 |
| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 |
| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |
These results demonstrate that the compound's derivatives can effectively suppress the activity of COX enzymes, which are responsible for the production of pro-inflammatory mediators .
3. Antimicrobial Activity
The compound and its derivatives have also been investigated for their antimicrobial properties. Some studies report that these compounds exhibit inhibitory effects against a range of pathogenic bacteria and fungi, making them potential candidates for developing new antimicrobial agents.
4. Agricultural Applications
In agriculture, this compound serves as an intermediate in the synthesis of herbicides. Its derivatives have shown high bioactivity and effectiveness in controlling various weed species, thereby enhancing crop protection strategies .
Study on Anti-inflammatory Activity
A study conducted on several pyrazole derivatives assessed their anti-inflammatory effects through in vitro COX inhibition assays and in vivo models such as carrageenan-induced paw edema in rats. The results indicated that certain derivatives exhibited stronger anti-inflammatory activity compared to indomethacin, a widely used anti-inflammatory drug:
| Compound | ED (μM) | Comparison Drug ED (μM) |
|---|---|---|
| 7 | 11.60 | Indomethacin: 9.17 |
| 8 | 8.23 | Indomethacin: 9.17 |
| 9 | 9.47 | Indomethacin: 9.17 |
This study highlights the potential of these compounds as effective alternatives in managing inflammation .
Q & A
Q. What are the common synthetic routes for 4-chloro-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via multi-step reactions involving halogenation, carboxylation, and substituent introduction. A key step is the Suzuki-Miyaura coupling using palladium catalysts (e.g., Pd(PPh₃)₄) to introduce trifluoromethyl or chloro groups. For example, describes a protocol where pyrazole precursors are reacted with aryl boronic acids in degassed DMF/water mixtures under inert atmospheres. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), catalyst loading (1–5 mol%), and temperature (80–120°C) to improve yields (typically 60–85%). Post-synthesis purification often employs column chromatography with ethyl acetate/hexane gradients .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Halogenation | Cl₂, DCM, 0°C | 75 | |
| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, DMF/H₂O, 100°C | 68 | |
| Carboxylation | CO₂, CuI, DMF, 120°C | 82 |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) identifies substituent positions via chemical shifts (e.g., trifluoromethyl at δ ~120 ppm in ¹³C).
- X-ray Crystallography : Resolves spatial arrangements of chloro and trifluoromethyl groups. reports monoclinic (P2/c) crystal systems with unit cell parameters (a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, β = 102.42°) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 282.99 for [M+H]⁺) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood due to potential skin/eye irritation ( ). Avoid inhalation; store at 2–8°C in sealed containers to prevent moisture degradation ( ). Quench waste with 10% NaOH/EtOH mixtures before disposal .
Advanced Research Questions
Q. How do substituent positions (chloro, trifluoromethyl) influence biological activity, and how can structure-activity relationships (SAR) be systematically studied?
- Methodological Answer : Substituents modulate electron-withdrawing effects and steric bulk, impacting enzyme binding. For SAR:
- Synthesize analogs with substituent variations (e.g., replacing Cl with Br or CF₃ with CH₃).
- Test bioactivity (e.g., IC₅₀ in enzyme inhibition assays). notes that chloro groups enhance hydrophobic interactions, while trifluoromethyl improves metabolic stability .
- Use computational docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or kinases .
Q. How can crystallographic data resolve contradictions in reported biological activity for structural analogs?
- Methodological Answer : Discrepancies often arise from differences in crystal packing or conformational flexibility. For example, shows that the dihedral angle between pyrazole and phenyl rings (15.2°) affects ligand-receptor interactions. Compare unit cell parameters and hydrogen-bonding networks (e.g., O–H···N interactions at 2.8 Å) across analogs to correlate structural features with activity .
Q. What strategies improve solubility and purification of this compound for in vivo studies?
- Methodological Answer :
- Solubility : Use co-solvents (DMSO:PBS = 1:9) or formulate as sodium salts ().
- Purification : Employ reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) or recrystallization from ethanol/water mixtures (). Monitor purity via TLC (Rf = 0.3 in EtOAc/hexane 3:7) .
Q. How can computational methods predict metabolic stability and toxicity?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism (e.g., CF₃ groups reduce oxidative metabolism).
- Toxicity : Apply ProTox-II to identify potential hepatotoxicity (e.g., trifluoromethyl may increase liver enzyme interactions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
